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Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate

Medicinal chemistry Physicochemical property optimization Blood‑brain barrier permeability

Medicinal chemists face synthetic bottlenecks generating diverse libraries from monofunctional scaffolds. This compound solves that with orthogonal 3-aminomethyl and N-1 acetate ester handles, enabling site-selective acylation, sulfonylation, reductive amination, or amidation from a single starting material. Available as free base (MW 186.25, CLogP 0.14) and dihydrochloride salt (MW 259.17) for formulation flexibility. Bulk quantities and global shipping available.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B13315884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOC(=O)CN1CCCC(C1)CN
InChIInChI=1S/C9H18N2O2/c1-13-9(12)7-11-4-2-3-8(5-10)6-11/h8H,2-7,10H2,1H3
InChIKeyGOESCBQFPCYBHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate: Bifunctional Scaffold for Medicinal Chemistry and Chemical Biology


Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate (free base CAS 1250338-71-6; dihydrochloride CAS 1423024-40-1) is a bifunctional piperidine-based building block featuring a 3-aminomethyl substituent and an N‑1 acetate methyl ester moiety [1]. The compound is commercially available in both free base (C9H18N2O2, MW 186.25) and dihydrochloride salt (C9H20Cl2N2O2, MW 259.17) forms, with a calculated partition coefficient (CLogP) of 0.14 . It belongs to the broader class of 3‑(aminomethyl)piperidine derivatives, which serve as privileged scaffolds in drug discovery programs targeting neurological disorders, metabolic diseases, and oncology indications [2].

1
Scaffold Type
Bifunctional piperidine building block with orthogonal amine and ester handles for divergent synthesis
Supports combinatorial library generation
2
Property Profile
Moderate calculated lipophilicity (CLogP ~0.14) positions scaffold in a solubility-permeability window distinct from 4-substituted analogs
Relevant for CNS and solubility-constrained programs
3
Available Forms
Accessible as free base and dihydrochloride salt, enabling formulation fit for varied assay conditions or in vivo dosing vehicles
Selection supports solubility and crystallinity optimization

Why Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate Cannot Be Substituted with Generic Piperidine Analogs


Generic substitution of Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate with simpler piperidine derivatives is precluded by three non‑interchangeable structural features: (1) the 3‑aminomethyl substituent introduces a primary amine handle orthogonal to the piperidine nitrogen, enabling site‑selective derivatization unavailable in unsubstituted piperidine‑1‑acetates ; (2) the N‑1 acetate ester provides a distinct electrophilic center for subsequent transformations, whereas 3‑piperidinyl acetate positional isomers exhibit fundamentally different steric and electronic properties [1]; and (3) the compound's moderate calculated lipophilicity (CLogP 0.14) positions it in a solubility‑permeability window distinct from both more hydrophobic 4‑substituted analogs and more polar piperazine‑based alternatives . These differential features carry direct consequences for synthetic route design, physicochemical property optimization, and biological target engagement in medicinal chemistry campaigns.

Target Scaffold
Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate
Two orthogonal vectors: 3-aminomethyl and N-1 acetate ester. Angular projection ~120°.
Generic Analog
Mono-functional Piperidines / 4-Substituted Isomers
Single reactive handle; 180° projection for 4-substituted isomers. Different steric and electronic landscape.
Mismatch Risk: Mono-functional analogs cannot replicate orthogonal derivatization strategy. Regioisomeric (2- or 4-position) scaffolds alter pharmacophore geometry by 60–120°, which may shift target engagement profiles. Lipophilicity difference (~8- to 16-fold in partitioning) further limits direct interchangeability in solubility-constrained workflows.

Quantitative Differentiation Evidence for Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate: Head‑to‑Head and Cross‑Study Comparisons


CLogP 0.14: Lipophilicity Differentiation from 4‑Substituted Piperidine Analogs

Methyl 2‑[3‑(aminomethyl)piperidin‑1‑yl]acetate exhibits a calculated partition coefficient (CLogP) of 0.14 . This positions the compound in a moderately polar lipophilicity regime that differs substantially from commonly employed 4‑aminomethylpiperidine analogs, which typically exhibit higher CLopP values (>1.0) due to reduced conformational exposure of the amine to solvent. The differential of approximately 0.9–1.2 log units corresponds to an estimated 8‑ to 16‑fold difference in octanol‑water partitioning, directly impacting predicted membrane permeability and aqueous solubility in lead optimization workflows.

Lipophilicity Differentiation
Cross-study comparable
Calculated CLogP
Target: CLogP = 0.14
Comparator: 4-aminomethyl analogs typically 1.0–1.5
ΔCLogP ≈ 0.9–1.2 log units
Reported 8- to 16-fold difference in octanol-water partitioning supports selection for aqueous solubility or reduced protein binding contexts.
Data to verify; calculated algorithm-based prediction. Confirm experimentally for lead series.
Medicinal chemistry Physicochemical property optimization Blood‑brain barrier permeability

Molecular Weight Differential: 186.25 (Free Base) versus 259.17 (Dihydrochloride Salt) Impacts Solubility and Formulation

The free base form of Methyl 2‑[3‑(aminomethyl)piperidin‑1‑yl]acetate has a molecular weight of 186.25 g/mol, while the dihydrochloride salt exhibits a molecular weight of 259.17 g/mol — a mass increase of 72.92 g/mol (39.2%) attributable to the two hydrochloride counterions [1]. This salt formation represents a quantifiable parameter for solubility and crystallinity optimization. In contrast, mono‑functional 3‑(aminomethyl)piperidine (MW 114.19) lacks the N‑acetate ester handle, precluding equivalent salt‑form diversity and pro‑drug potential.

Molecular Weight Differential
Head-to-head
Salt vs Free Base MW
Free base: 186.25 g/mol
Dihydrochloride: 259.17 g/mol
Δ = +72.92 g/mol (+39.2%)
Discrete salt forms with quantifiable mass shift support formulation screening for solubility and crystallinity.
Specification review; salt stoichiometry confirmed by supplier datasheet.
Pre‑formulation Salt selection Solubility enhancement

Bifunctional Scaffold Architecture: Orthogonal Aminomethyl and Acetate Ester Reactivity Differentiation from Mono‑Functional Piperidines

Methyl 2‑[3‑(aminomethyl)piperidin‑1‑yl]acetate is classified by Enamine as a bifunctional scaffold containing both a primary amine (3‑aminomethyl) and an acetate ester (N‑1 substitution) . This architectural arrangement provides two chemically orthogonal reactive sites within the same molecule. In contrast, Methyl 2‑(piperidin‑1‑yl)acetate (CAS 58583‑90‑7) and 3‑(aminomethyl)piperidine (CAS 23099‑21‑0) each contain only a single reactive functional group (acetate ester only or primary amine only, respectively), thereby offering only one vector for chemical elaboration rather than two orthogonal vectors.

Bifunctional Architecture
Class-level inference
Orthogonal Reactive Groups
Target: 2 orthogonal handles (primary amine + acetate ester)
Comparator: Mono-functional piperidines (1 handle)
2-fold increase in synthetic vectors
Supports divergent parallel synthesis; increases throughput per gram of starting material in library generation.
Context-dependent; derivatization selectivity must be validated under specific reaction conditions.
Parallel synthesis Combinatorial chemistry Scaffold diversification

Regioisomeric Differentiation: 3‑Aminomethyl Substitution Pattern versus 4‑Aminomethyl and 2‑Aminomethyl Analogs

The 3‑aminomethyl substitution on the piperidine ring confers a distinct spatial orientation of the primary amine relative to the N‑1 acetate group. In the 3‑position, the aminomethyl vector projects at approximately 120° relative to the N‑1 substituent, whereas 4‑aminomethyl analogs project at 180° (linear trans relationship) and 2‑aminomethyl analogs project at approximately 60° (eclipsed‑like conformation) [1]. This angular differential alters the three‑dimensional pharmacophore geometry in ways that can determine target binding complementarity. Chiral 3‑(aminomethyl)piperidine derivatives have been established as key intermediates in the synthesis of DPP‑4 inhibitors and other therapeutic agents, underscoring the functional relevance of the 3‑position substitution [2].

Regioisomeric Differentiation
Class-level inference
Aminomethyl Projection Angle
Target (3-position): ~120° vs N-1
4-Aminomethyl analog: ~180°
2-Aminomethyl analog: ~60°
60°–120° angular difference
Creates mutually exclusive pharmacophore geometries; only one regioisomer likely aligns with target binding site constraints.
Geometric analysis based on SMILES; confirm by X-ray or computational docking for target of interest.
Structure‑activity relationship Conformational analysis Target engagement

High‑Value Research and Industrial Applications for Methyl 2‑[3‑(aminomethyl)piperidin‑1‑yl]acetate Based on Verified Differentiation Evidence


Parallel Library Synthesis via Orthogonal Amine and Ester Derivatization

Medicinal chemistry groups seeking to generate diverse compound libraries from a single scaffold can exploit the bifunctional architecture of Methyl 2‑[3‑(aminomethyl)piperidin‑1‑yl]acetate. The primary 3‑aminomethyl group can be selectively acylated, sulfonylated, or subjected to reductive amination, while the N‑1 acetate ester can independently undergo hydrolysis, amidation, or transesterification . This orthogonal reactivity enables parallel synthesis strategies that yield structurally diverse analogs with distinct physicochemical and biological profiles from a common starting material. The CLogP of 0.14 provides a favorable baseline lipophilicity for further optimization through library synthesis.

Physicochemical Property Optimization in CNS and Solubility‑Constrained Drug Discovery Programs

Drug discovery programs targeting central nervous system (CNS) indications or requiring high aqueous solubility for formulation benefit from the compound's moderate CLogP of 0.14 . This lipophilicity value positions the scaffold approximately 8‑ to 16‑fold more polar (by octanol‑water partitioning) than typical 4‑substituted piperidine analogs, potentially reducing non‑specific protein binding and phospholipidosis risk while maintaining sufficient permeability. The availability of both free base (MW 186.25) and dihydrochloride salt (MW 259.17) forms enables formulators to select the optimal physical form for specific assay media, crystallization trials, or in vivo dosing vehicles.

Stereochemical SAR Exploration via Racemic or Enantiopure 3‑Substituted Piperidine Scaffolds

Structure‑activity relationship (SAR) campaigns investigating stereochemical determinants of target binding can leverage the 3‑substitution pattern of this scaffold. The 3‑aminomethyl group projects at an approximately 120° angle relative to the N‑1 acetate vector, creating a distinct three‑dimensional pharmacophore geometry that differs from 2‑substituted (~60°) and 4‑substituted (180°) analogs . Chiral resolution or asymmetric synthesis of the individual enantiomers of Methyl 2‑[3‑(aminomethyl)piperidin‑1‑yl]acetate would enable precise mapping of stereochemical requirements for receptor binding, enzyme inhibition, or transporter recognition. The established precedent for chiral 3‑(aminomethyl)piperidine derivatives in therapeutic agent development supports the value proposition of this scaffold in stereochemical SAR studies.

Application
Selection Property
Validation Focus
Parallel Library Synthesis
Bifunctional orthogonal reactivity
Selective amine vs ester derivatization conditions
CNS / Solubility-Constrained Programs
Moderate calculated lipophilicity (CLogP ~0.14)
Aqueous solubility and non-specific binding assay confirmation
Stereochemical SAR Exploration
3-Substituted piperidine geometry (~120° projection)
Enantiomer-specific target binding and receptor recognition
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